molecular formula C24H20N4O2 B10997729 N-[3-(acetylamino)phenyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide

N-[3-(acetylamino)phenyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide

Cat. No.: B10997729
M. Wt: 396.4 g/mol
InChI Key: MADDYDGQKGNMEG-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1,3-diphenyl-substituted pyrazole core and an acetylated amino group at the meta-position of the pendant phenyl ring. This structural motif is critical for its biological activity, particularly in targeting enzymes or receptors where the acetyl group enhances solubility while maintaining binding affinity. The compound is synthesized via carbodiimide-mediated coupling reactions, as seen in analogous pyrazole carboxamide syntheses (e.g., EDCI/HOBT activation in ).

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2,5-diphenylpyrazole-3-carboxamide

InChI

InChI=1S/C24H20N4O2/c1-17(29)25-19-11-8-12-20(15-19)26-24(30)23-16-22(18-9-4-2-5-10-18)27-28(23)21-13-6-3-7-14-21/h2-16H,1H3,(H,25,29)(H,26,30)

InChI Key

MADDYDGQKGNMEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-(acetylamino)aniline with 1,3-diphenyl-1H-pyrazole-5-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-[3-(acetylamino)phenyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Pyrazole Carboxamide Derivatives
Compound Name Pyrazole Substitution Pendant Group Modifications Biological Relevance
Target Compound 1,3-diphenyl 3-(Acetylamino)phenyl Enhanced solubility, moderate receptor affinity
N-(3-amino-5-phenoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide () 1,3-diphenyl 3-Amino-5-phenoxyphenyl Increased polarity; potential for hydrogen bonding
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide () 1,3-substituted 3-Chlorophenyl, 5-methoxy, N-methyl Electron-withdrawing Cl improves membrane permeability
N-acetyl-4-benzoyl-1-(4-nitrophenyl)-N-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxamide () 1,4,5-trisubstituted Acetyl, benzoyl, 4-nitrophenyl High molecular weight; potential for multi-target interactions
Key Observations :
  • Substituent Position : The 1,3-diphenyl substitution in the target compound contrasts with 1,5-diphenyl analogs (), which exhibit altered conformational flexibility and binding pocket compatibility.
  • Pendant Group Chemistry: The 3-(acetylamino)phenyl group balances hydrophilicity (via the acetyl group) and aromatic interactions (phenyl ring), unlike the 3-chlorophenyl group (), which prioritizes lipophilicity. N-Benzylhydroxylamine derivatives () introduce hydroxylamine moieties, enabling chelation or redox activity absent in the target compound.
Activity Insights :
  • Electron-Donating Groups: The 3-(acetylamino)phenyl group in the target compound may favor interactions with polar enzyme pockets, unlike tert-butyl groups (), which enhance steric hindrance but reduce solubility.
  • Bulkier Substituents : Derivatives like those in exhibit reduced bioavailability due to high molecular weight (>500 Da), whereas the target compound’s molecular weight (~437 Da) aligns with Lipinski’s rules for drug-likeness.

Biological Activity

N-[3-(acetylamino)phenyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and therapeutic implications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O2C_{19}H_{18}N_{4}O_{2}, with a molecular weight of approximately 342.36 g/mol. The compound features a pyrazole ring structure with an acetylamino group and two phenyl rings, contributing to its unique chemical reactivity and biological activity.

Property Details
Molecular FormulaC₁₉H₁₈N₄O₂
Molecular Weight342.36 g/mol
Structural FeaturesPyrazole ring, acetylamino group

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that related pyrazole derivatives can inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, demonstrating their potential as anti-inflammatory agents .

Analgesic Effects

In vivo studies utilizing carrageenan-induced rat paw edema models have demonstrated the analgesic properties of various pyrazole derivatives, including those structurally related to this compound. These compounds have shown comparable efficacy to standard analgesics such as ibuprofen .

Antitumor Activity

The compound has also been investigated for its antitumor potential. In vitro studies suggest that it may inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell proliferation pathways . The presence of the acetylamino group is believed to enhance its interaction with biological targets, potentially increasing its therapeutic efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Action : The compound may inhibit key inflammatory mediators such as TNF-α and IL-6.
  • Analgesic Mechanism : It likely acts on pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs).
  • Antitumor Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives. For example:

  • A study synthesized a series of 1-acetyl-3-(aryl)-5-(4-(substituted phenyl)-4,5-dihydropyrazole derivatives and found promising anti-inflammatory activity (up to 85% inhibition of IL-6) compared to standard treatments .
  • Another investigation assessed the antimicrobial properties of pyrazole compounds against various bacterial strains and identified significant activity against E. coli and S. aureus, indicating potential applications in treating infections .

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